molecular formula C11H9ClN2O4S2 B12579644 2-Thiophenesulfonamide, 5-chloro-N-(4-methylphenyl)-4-nitro- CAS No. 646040-10-0

2-Thiophenesulfonamide, 5-chloro-N-(4-methylphenyl)-4-nitro-

Cat. No.: B12579644
CAS No.: 646040-10-0
M. Wt: 332.8 g/mol
InChI Key: XRPCLAQELQFHFC-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-(4-methylphenyl)-4-nitro- is a complex organic compound that belongs to the class of thiophenesulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, a chlorine atom, a nitro group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-methylphenyl)-4-nitro- typically involves multiple steps. One common method includes the nitration of 2-thiophenesulfonamide followed by chlorination and subsequent reaction with 4-methylphenylamine. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution reactions occur.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-(4-methylphenyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized thiophenesulfonamides.

Scientific Research Applications

2-Thiophenesulfonamide, 5-chloro-N-(4-methylphenyl)-4-nitro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-methylphenyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
  • 5-Chloro-N-(3-methoxyphenyl)-2-thiophenesulfonamide
  • 5-Chloro-N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide

Uniqueness

2-Thiophenesulfonamide, 5-chloro-N-(4-methylphenyl)-4-nitro- is unique due to the presence of both a nitro group and a 4-methylphenyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

646040-10-0

Molecular Formula

C11H9ClN2O4S2

Molecular Weight

332.8 g/mol

IUPAC Name

5-chloro-N-(4-methylphenyl)-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClN2O4S2/c1-7-2-4-8(5-3-7)13-20(17,18)10-6-9(14(15)16)11(12)19-10/h2-6,13H,1H3

InChI Key

XRPCLAQELQFHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]

Origin of Product

United States

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